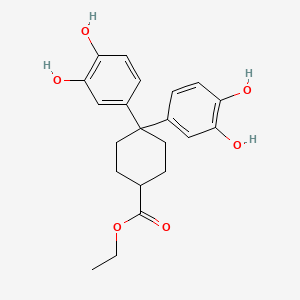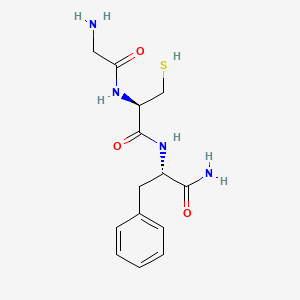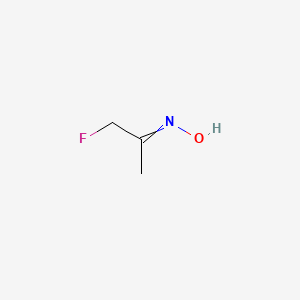
6-(1-Phenylethyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Phenylethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of a phenylethyl group attached to the sixth position of one of the pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylethyl)-2,2’-bipyridine typically involves the coupling of 2,2’-bipyridine with a phenylethyl halide. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a phenylboronic acid derivative under mild conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 6-(1-Phenylethyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-(1-Phenylethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine rings to dihydrobipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridines, depending on the specific reaction and conditions used.
科学的研究の応用
6-(1-Phenylethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a fluorescent probe due to its ability to bind to metal ions and exhibit fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a chelating agent to deliver metal-based drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
作用機序
The mechanism of action of 6-(1-Phenylethyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The phenylethyl group may influence the electronic properties and steric effects of the ligand, thereby affecting the reactivity and selectivity of the metal complexes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the phenylethyl group.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the fourth positions.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the sixth positions.
Uniqueness
6-(1-Phenylethyl)-2,2’-bipyridine is unique due to the presence of the phenylethyl group, which can enhance its solubility, electronic properties, and steric effects. This makes it a valuable ligand in coordination chemistry and a potential candidate for various applications in materials science and medicinal chemistry.
特性
CAS番号 |
185610-09-7 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
2-(1-phenylethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C18H16N2/c1-14(15-8-3-2-4-9-15)16-11-7-12-18(20-16)17-10-5-6-13-19-17/h2-14H,1H3 |
InChIキー |
VCHQCURBUZHHBU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)

![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)

![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)



![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
